MLN-9708

Vue d'ensemble

Description

4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid is a useful research compound. Its molecular formula is C20H23BCl2N2O9 and its molecular weight is 517.119. The purity is usually 95%.

BenchChem offers high-quality 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement de l'amylose à chaînes légères

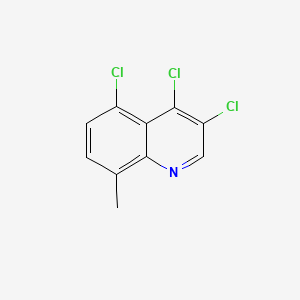

MLN9708 a été utilisé dans une étude de phase 1 chez des patients atteints d'amylose à chaînes légères (AL) récidivante ou réfractaire. Le traitement par le bortézomib, un autre inhibiteur du protéasome, atteint des taux de réponse hématologique élevés et des réponses rapides et durables chez les patients AL, ce qui fournit une justification à l'inhibition du protéasome dans cette population {svg_1}.

Traitement du myélome multiple

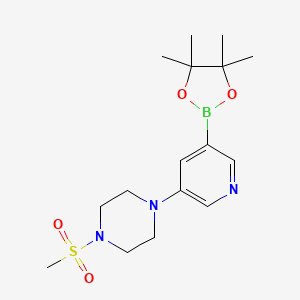

MLN9708 a montré une activité antitumorale améliorée par rapport au bortézomib dans une gamme de modèles xénogreffe. Ceci a conduit à son utilisation dans le traitement du myélome multiple (MM), une malignité des plasmocytes caractérisée par une gammapathie monoclonale et des lésions ostéolytiques {svg_2}.

Surmonter la résistance au bortézomib

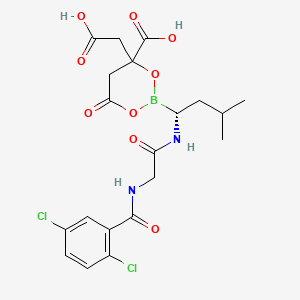

Les patients finissent par développer une résistance au bortézomib, un inhibiteur du protéasome de première génération. MLN9708 a été identifié comme un nouvel inhibiteur du protéasome qui montre une activité antitumorale supérieure à celle du bortézomib dans un certain nombre de modèles xénogreffe précliniques {svg_3}.

Utilisation dans des modèles de souris génétiquement modifiées

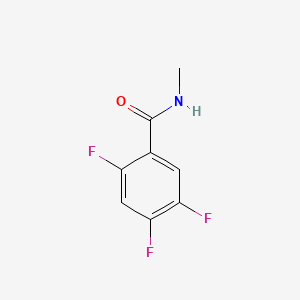

MLN9708 a démontré son efficacité dans un modèle de souris génétiquement modifié de malignité des plasmocytes de novo. Il s'agit de la première étude préclinique in vivo d'inhibiteurs du protéasome utilisant un modèle de souris transgénique de MM humain dans lequel les néoplasmes des plasmocytes se développent de novo {svg_4}.

Combinaison avec une chimiothérapie standard

Des recherches sont en cours pour évaluer la combinaison de médicaments considérés comme un traitement standard pour les enfants et les jeunes adultes atteints de leucémie lymphoblastique aiguë (LLA), en association avec MLN-9708 {svg_5}.

Mécanisme D'action

Target of Action

MLN-9708 primarily targets the 20S proteasome , a complex enzyme responsible for degrading ubiquitin-tagged proteins within cells . This proteasome plays a crucial role in maintaining cellular homeostasis by regulating protein levels .

Mode of Action

This compound acts as a reversible inhibitor of the chymotrypsin-like proteolytic β5 site of the 20S proteasome . By inhibiting this site, this compound prevents the proteasome from degrading specific proteins, leading to an accumulation of these substrates within the cell .

Biochemical Pathways

The inhibition of the proteasome by this compound affects multiple biochemical pathways. The accumulation of undegraded proteins disrupts normal cellular processes, including growth control, cell cycle regulation, and apoptosis . This disruption can lead to the activation of antiproliferative signals, cell cycle disruption, activation of apoptotic pathways, and ultimately, cell death .

Pharmacokinetics

This compound is orally bioavailable and rapidly hydrolyzes in vivo to MLN2238, the biologically active form . It has a shorter proteasome dissociation half-life and improved pharmacokinetics compared to bortezomib, another proteasome inhibitor . These properties contribute to its greater tissue penetration and antitumor activity .

Result of Action

The result of this compound’s action is the induction of cell cycle arrest and apoptosis, mainly through the caspases pathway . In preclinical studies, this compound has shown improved antitumor activity compared to bortezomib in a range of xenograft models . In clinical trials, it has demonstrated efficacy in patients with relapsed or refractory multiple myeloma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as lenalidomide and dexamethasone, can enhance its antitumor activity . Additionally, the compound’s efficacy can vary depending on the patient’s disease stage and prior therapies .

Analyse Biochimique

Biochemical Properties

MLN-9708 is a selective, potent, reversible, and specific 20S proteasome inhibitor . It interacts with the proteasome, a complex of enzymes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Cellular Effects

This compound has shown improved antitumor activity compared to bortezomib in a range of xenograft models . It influences cell function by disrupting protein homeostasis, leading to the activation of antiproliferative signals, cell cycle disruption, activation of apoptotic pathways, and ultimately, cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the 20S proteasome . This results in the stabilization and accumulation of proteasome substrates, including misfolded proteins and highly regulated members of critical signaling cascades .

Temporal Effects in Laboratory Settings

In preclinical studies, this compound has shown a shorter proteasome dissociation half-life and improved pharmacokinetics, pharmacodynamics, and antitumor activity compared with bortezomib .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Propriétés

IUPAC Name |

4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-17(29)8-20(34-21,19(31)32)7-16(27)28)25-15(26)9-24-18(30)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)(H,31,32)/t14-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXSYWAKVMZICI-PVCZSOGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BCl2N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152721 | |

| Record name | MLN 9708 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201902-80-8 | |

| Record name | MLN-9708 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201902808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN 9708 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IXAZOMIB CITRATE 1,3,2-DIOXABORINANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8R04MBQ04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of MLN-9708?

A: this compound, also known as 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid, is an orally bioavailable proteasome inhibitor. [] It primarily targets the chymotrypsin-like activity of the 20S proteasome, a cellular component responsible for protein degradation. [] By inhibiting this activity, this compound leads to the accumulation of ubiquitinated proteins within cells. [] This disruption of protein homeostasis triggers a cascade of downstream effects, including apoptosis (programmed cell death) and inhibition of tumor growth. []

Q2: Why is this compound particularly effective against Multiple Myeloma?

A: Malignant plasma cells, the hallmark of Multiple Myeloma (MM), are highly sensitive to proteasome inhibitors. [] This sensitivity stems from the high protein load and inherent endoplasmic reticulum (ER) stress present within these cells. [] this compound exploits this vulnerability, pushing these cells towards apoptosis by further exacerbating their protein handling challenges. []

Q3: How does this compound compare to bortezomib, another proteasome inhibitor used in MM treatment?

A: While both are proteasome inhibitors, this compound exhibits several advantages. Preclinical studies show that this compound demonstrates efficacy against MM cells resistant to bortezomib. [] Additionally, this compound's oral bioavailability offers a significant practical advantage over bortezomib, which requires intravenous administration. [, ] Animal models have also shown a significantly longer survival time in mice treated with this compound compared to bortezomib. []

Q4: Are there any preclinical studies highlighting the synergistic potential of this compound in combination therapies?

A: Yes, in vitro studies show that combining this compound with other anti-MM agents such as lenalidomide (an immunomodulatory drug), SAHA (a histone deacetylase inhibitor), or dexamethasone triggers synergistic anti-MM activity. [] This suggests promising avenues for enhancing treatment efficacy in clinical settings.

Q5: Has the blood-brain barrier permeability of this compound been investigated?

A: While initial studies showed limited blood-brain barrier penetration for bortezomib, a phase 0 clinical trial demonstrated that this compound reaches measurable concentrations in glioblastoma tissues. [, ] This finding supports further investigation of this compound as a potential therapeutic agent for brain tumors.

Q6: What is the current clinical application of this compound?

A: this compound has received FDA approval for use in combination with lenalidomide and dexamethasone to treat patients with Multiple Myeloma who have received at least one prior therapy. []

Q7: What are the potential applications of this compound beyond Multiple Myeloma?

A7: Preclinical evidence suggests potential applications for this compound in treating other diseases:

- Acute Lymphoblastic Leukemia (ALL): A Phase I study demonstrated promising complete remission rates in older adults with ALL when this compound was added to standard chemotherapy. []

- Glioblastoma: The ability of this compound to reach measurable concentrations in brain tumor tissue supports further clinical investigation for this aggressive cancer. [, ]

- Sickle Cell Disease: Research indicates that this compound can induce both antioxidant and fetal hemoglobin (HbF) responses in sickle cell disease via the Nrf2 pathway. []

Q8: What are the limitations of long-term proteasome inhibitor maintenance therapy?

A: While proteasome inhibitors have shown promise in a consolidation/maintenance model after autologous stem cell transplant (ASCT), long-term use has been limited by factors such as route of administration. []

Q9: How does this compound address this limitation?

A: Being an oral medication, this compound offers a more convenient administration route for maintenance therapy compared to intravenous proteasome inhibitors. [] This makes it a potentially attractive option for long-term treatment strategies.

Q10: Are there clinical trials exploring this compound in the maintenance setting post-ASCT?

A: Yes, a Phase II study is currently investigating the safety and efficacy of this compound in combination with lenalidomide as maintenance therapy post-ASCT in patients with multiple myeloma. [] Preliminary data from this trial suggests that this combination is well-tolerated and feasible. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B598402.png)

![methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate](/img/structure/B598404.png)

![tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598406.png)

![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)

![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B598418.png)